molecular formula C12H16INO B1445805 4-(4-Iodophenoxy)-1-methylpiperidine CAS No. 1430471-76-3

4-(4-Iodophenoxy)-1-methylpiperidine

Cat. No. B1445805
M. Wt: 317.17 g/mol
InChI Key: ROETWRYEPPEZBA-UHFFFAOYSA-N
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Description

“4-(4-Iodophenoxy)-phenol” is a compound with the CAS Number: 26002-35-7 and a molecular weight of 312.11 . It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

A reaction of triphenylantimony with 4-iodophenol in the presence of hydrogen peroxide furnished bis (4-iodophenoxy)triphenylantimony . Another compound, “4-(4-Iodophenoxy)tetrahydropyran”, was synthesized starting from the anthracen-9-ylmethanamine (3) under aerobic condition .


Physical And Chemical Properties Analysis

It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Structural and Conformational Studies

4-(4-Iodophenoxy)-1-methylpiperidine and its derivatives have been a subject of interest in structural chemistry. Studies have focused on understanding the molecular structure, crystal packing, and conformational behavior of these compounds. For instance, research on 4-hydroxy-1-methylpiperidine betaine, a related derivative, revealed insights into its crystal structure, conformations, and hydrogen bonding patterns (Dega-Szafran et al., 2009). Additionally, NMR studies of similar derivatives provided detailed information on their conformations and magnetic isotropic shielding tensors (Dega-Szafran, Dulewicz, & Szafran, 2006).

Safety And Hazards

The safety data sheet for “4-(4-Iodophenoxy)tetrahydropyran” indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

There are studies on the preparation of polyphosphazenes, which are a family of inorganic molecular hybrid polymers with very diverse properties due to the vast array of organic substituents possible . This could potentially open up new avenues for research and applications involving “4-(4-Iodophenoxy)-1-methylpiperidine” and similar compounds.

properties

IUPAC Name

4-(4-iodophenoxy)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROETWRYEPPEZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Iodophenoxy)-1-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Garg - 2014 - kuscholarworks.ku.edu
Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a pivotal role in protein homeostasis in responses to cellular stress. Hsp90 regulates the …
Number of citations: 3 kuscholarworks.ku.edu
H Zhao, G Garg, J Zhao, E Moroni, A Girgis… - European journal of …, 2015 - Elsevier
Modulation of Hsp90 C-terminal function represents a promising therapeutic approach for the treatment of cancer and neurodegenerative diseases. Current drug discovery efforts …
Number of citations: 45 www.sciencedirect.com

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